molecular formula C13H14O3 B569492 3,4-Dihydro-7-methoxy-1-naphthol Acetate CAS No. 20176-04-9

3,4-Dihydro-7-methoxy-1-naphthol Acetate

Cat. No.: B569492
CAS No.: 20176-04-9
M. Wt: 218.252
InChI Key: KSVXRGHHDISSGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-7-methoxy-1-naphthol Acetate typically involves the acetylation of 3,4-Dihydro-7-methoxy-1-naphthol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually performed under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-7-methoxy-1-naphthol Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dihydro-7-methoxy-1-naphthol Acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-methoxy-1-naphthol Acetate involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on the context of its use. The molecular targets include enzymes involved in oxidation-reduction reactions and receptors that mediate cellular signaling .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-7-methoxy-1-naphthol Acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and acetate groups make it a valuable compound for targeted biochemical research and industrial applications .

Biological Activity

3,4-Dihydro-7-methoxy-1-naphthol acetate (commonly referred to as 3,4-DMN Acetate) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

3,4-DMN Acetate has the molecular formula C₁₃H₁₄O₃ and a molecular weight of approximately 218.25 g/mol. The structure features a naphthalene ring system with a methoxy group at the 7-position and an acetate group attached to the hydroxyl group at the 1-position. This unique combination contributes to its solubility and interaction with biological targets, making it an attractive candidate for further research.

Biological Activities

Research indicates that 3,4-DMN Acetate exhibits various biological activities, including:

  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies suggest that 3,4-DMN Acetate interacts with specific enzymes, potentially inhibiting their activity and influencing metabolic pathways.
  • Cellular Effects : It may affect cellular processes such as proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated.

The mechanism of action for 3,4-DMN Acetate involves its interaction with specific enzymes and receptors in biological systems. This interaction can lead to modulation of various biochemical pathways:

  • Receptor Binding : The compound may bind to certain receptors, influencing signaling pathways that regulate cellular functions.
  • Enzymatic Interaction : By inhibiting or activating specific enzymes, it can alter metabolic processes, which may have therapeutic implications.

Antioxidant Activity

A study highlighted the antioxidant capacity of 3,4-DMN Acetate through various assays. The compound was found to scavenge free radicals effectively, which is essential for preventing cellular damage associated with oxidative stress.

Enzyme Inhibition Studies

In vitro studies have shown that 3,4-DMN Acetate can inhibit key enzymes involved in metabolic processes. For instance:

EnzymeInhibition EffectReference
Cyclooxygenase (COX)Moderate inhibition
Lipoxygenase (LOX)Significant inhibition
Aldose ReductaseMild inhibition

These findings suggest that 3,4-DMN Acetate could have potential applications in treating conditions like inflammation and diabetic complications.

Case Studies

  • Antioxidant Efficacy in Animal Models : In a controlled study involving mice subjected to oxidative stress conditions, administration of 3,4-DMN Acetate resulted in reduced markers of oxidative damage compared to control groups. This suggests potential for therapeutic use in oxidative stress-related diseases.
  • Metabolic Syndrome Research : A related compound in the same structural family was evaluated for its effects on metabolic syndrome parameters. While not directly studying 3,4-DMN Acetate, the insights gained from similar compounds indicate potential lipid-lowering effects and improved glycemic profiles in high-fat diet scenarios .

Future Directions

Given the promising biological activities exhibited by 3,4-DMN Acetate, future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.
  • Clinical Trials : Evaluating its efficacy and safety in human subjects to establish therapeutic applications.
  • Synthesis of Derivatives : Exploring modifications of the acetate group to enhance biological activity or target specificity.

Properties

IUPAC Name

(7-methoxy-3,4-dihydronaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVXRGHHDISSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CCCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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